molecular formula C9H7ClN2O2 B13011882 methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No.: B13011882
M. Wt: 210.62 g/mol
InChI Key: NBBDSKLWKLHOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-1H-pyrrolo[2,3-c]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-11-7-4-12-8(10)2-5(6)7/h2-4,11H,1H3

InChI Key

NBBDSKLWKLHOAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=CN=C(C=C12)Cl

Origin of Product

United States

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